molecular formula C17H25N3O4 B2657667 tert-Butyl 1-(2-nitrobenzyl)piperidin-4-ylcarbamate CAS No. 1197156-35-6

tert-Butyl 1-(2-nitrobenzyl)piperidin-4-ylcarbamate

Cat. No.: B2657667
CAS No.: 1197156-35-6
M. Wt: 335.404
InChI Key: HIXPBNNVJPCMSF-UHFFFAOYSA-N
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Description

tert-Butyl 1-(2-nitrobenzyl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C17H25N3O4 and a molecular weight of 335.4 g/mol It is a derivative of piperidine and is characterized by the presence of a tert-butyl group, a nitrobenzyl group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of tert-Butyl 1-(2-nitrobenzyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-nitrobenzyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Step 1: Protection of the piperidine nitrogen with tert-butyl chloroformate to form the tert-butyl carbamate derivative.

    Step 2: Alkylation of the protected piperidine with 2-nitrobenzyl bromide to introduce the nitrobenzyl group.

Industrial Production Methods:

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and typically involves the use of automated reactors and purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

tert-Butyl 1-(2-nitrobenzyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitrobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed:

    Reduction of the Nitro Group: The major product is the corresponding amine derivative.

    Substitution Reactions: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Chemistry:

tert-Butyl 1-(2-nitrobenzyl)piperidin-4-ylcarbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology:

In biological research, this compound is used to study the effects of nitrobenzyl derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents.

Medicine:

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows for the design of compounds with specific biological activities.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-nitrobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo reduction to form an amine, which can then interact with biological targets such as enzymes and receptors. The carbamate group can also participate in various chemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

  • tert-Butyl 1-(2-nitrophenyl)piperidin-4-ylcarbamate
  • tert-Butyl 1-(2-nitroethyl)piperidin-4-ylcarbamate
  • tert-Butyl 1-(2-nitropropyl)piperidin-4-ylcarbamate

Comparison:

tert-Butyl 1-(2-nitrobenzyl)piperidin-4-ylcarbamate is unique due to the presence of the nitrobenzyl group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the influence of the nitrobenzyl group on the overall molecular structure.

Properties

IUPAC Name

tert-butyl N-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)18-14-8-10-19(11-9-14)12-13-6-4-5-7-15(13)20(22)23/h4-7,14H,8-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXPBNNVJPCMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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